3,4-Diaminobenzotrifluoride

pKa prediction isomer comparison acid catalysis

Isomer misassignment disrupts condensation cascades in medicinal and materials chemistry. 3,4-Diaminobenzotrifluoride (4-(trifluoromethyl)benzene-1,2-diamine) is the only diaminobenzotrifluoride isomer with ortho-amino groups, uniquely enabling synthesis of benzimidazoles, quinoxalines, and HATNA semiconductors. Key quantitative advantages: Enzymatically oxidized poly(TFMBDA)-E achieves 13.7% photoluminescence quantum efficiency, 2.2× higher than chemically oxidized analogs. The low melting point (56-58 °C) permits lower-temperature polycondensation, reducing thermal degradation in sensitive comonomer systems.

Molecular Formula C7H7F3N2
Molecular Weight 176.14 g/mol
CAS No. 368-71-8
Cat. No. B1206808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminobenzotrifluoride
CAS368-71-8
Synonyms4-TFMPD
4-trifluoromethyl-1,2-phenylenediamine
4-trifluoromethyl-o-phenylenediamine
Molecular FormulaC7H7F3N2
Molecular Weight176.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)N)N
InChIInChI=1S/C7H7F3N2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3H,11-12H2
InChIKeyRQWJHUJJBYMJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diaminobenzotrifluoride: Physicochemical and Structural Identity


3,4-Diaminobenzotrifluoride (IUPAC: 4-(trifluoromethyl)benzene-1,2-diamine; CAS 368-71-8) is a fluorinated aromatic diamine featuring a trifluoromethyl group at the 4-position and two adjacent amino groups on the benzene ring [1]. It is a white to light-yellow crystalline solid with a molecular weight of 176.14 g/mol and is commonly used as a pharmaceutical intermediate and monomer for high-performance polymers . The ortho-diamine arrangement enables condensation reactions to form benzimidazoles, quinoxalines, and hexaazatrinaphthylenes that are inaccessible to meta- or para-substituted analogs.

Why 3,4-Diaminobenzotrifluoride Cannot Be Substituted by Its Isomers


Generic substitution across diaminobenzotrifluoride isomers fails because the relative positions of the amino and trifluoromethyl groups critically govern reactivity, electronic character, and the properties of derived products [1]. The 3,4-isomer possesses ortho-amino groups, permitting the formation of cyclic condensation products (e.g., phenazines, benzimidazoles) that the 3,5- or 2,4-isomers cannot yield. Furthermore, predicted pKa differences between the 3,4-isomer (pKa ~2.94) and the 3,5-isomer (pKa ~3.66) reflect distinct protonation states under identical reaction conditions, which can alter catalytic activity and intermediate stability . Melting point differences (3,4-isomer: 56–58 °C versus 3,5-isomer: 87–89 °C) also affect purification, formulation, and polymer melt processing .

Quantitative Differentiation of 3,4-Diaminobenzotrifluoride from Analogs


pKa Difference vs. 3,5-Isomer in pH-Sensitive Applications

The 3,4-isomer exhibits a predicted pKa of 2.94±0.10, which is 0.72 units lower than the 3,5-isomer's predicted pKa of 3.66±0.10 . This indicates that the 3,4-isomer is a stronger acid and will be predominantly deprotonated at lower pH, potentially altering catalytic acid activity or binding interactions in pharmaceutical scaffolds compared to the 3,5-isomer.

pKa prediction isomer comparison acid catalysis

Melting Point Advantage in Processing vs. 3,5-Isomer

The melting point of 3,4-diaminobenzotrifluoride is 56–58 °C, whereas the 3,5-isomer melts at 87–89 °C, a difference of approximately 30 °C . This lower melting point can simplify melt processing, reduce energy requirements for formulation, and improve solubility in reaction media at moderate temperatures.

melting point isomer comparison polymer processing

Ortho-Diamine Reactivity for Exclusive HATNA Synthesis

Reaction of 3,4-diaminobenzotrifluoride with hexaketocyclohexane octahydrate yields [(HATNA)(CF₃)₃], a trifluoromethylated hexaazatrinaphthylene . This cyclocondensation requires an ortho-diamine and cannot proceed with 3,5-diaminobenzotrifluoride (meta-diamine) or 2,4-diaminobenzotrifluoride, which lack the requisite 1,2-diamine motif. The resulting HATNA derivative is an n-type semiconductor core used in electron-transport layers.

ortho-diamine hexaazatrinaphthylene structural isomerism

Photoluminescence Quantum Efficiency of Enzymatic Polymer

In a 2023 study, enzymatically polymerized poly(4-(trifluoromethyl)benzene-1,2-diamine), termed Poly(TFMBDA)-E, achieved a photoluminescence quantum efficiency of 13.7% in DMF under UV excitation, compared to 6.3% for the chemically oxidized counterpart Poly(TFMBDA)-O [1]. Although no direct comparator diamine was tested in this study, the quantum efficiency values provide a benchmark for polymers derived from this monomer.

photoluminescence quantum efficiency oxidative polymerization

High-Value Application Scenarios for 3,4-Diaminobenzotrifluoride


Trifluoromethylated HATNAs for Organic Electronics

3,4-Diaminobenzotrifluoride is the only diaminobenzotrifluoride isomer capable of undergoing cyclocondensation with hexaketocyclohexane to form [(HATNA)(CF₃)₃] . This n-type semiconductor core is used in electron-transport layers for perovskite solar cells and organic field-effect transistors. The 3,5- and 2,4-isomers cannot participate in this reaction, making the 3,4-isomer the exclusive monomer choice for this materials chemistry.

Enzymatic Polymerization to High-Efficiency Photoluminescent Polymers

Poly(TFMBDA)-E, synthesized via enzymatic oxidative polymerization of 4-(trifluoromethyl)benzene-1,2-diamine using horseradish peroxidase, achieves a 13.7% photoluminescence quantum efficiency—2.2-fold higher than the chemically oxidized analog [1]. This performance supports its use in violet-light-emitting devices, fluorescent sensors, and bioimaging probes where higher quantum yield translates directly to improved signal-to-noise ratios.

Fragment-Based Drug Discovery for p53 Y220C Mutant

4-(Trifluoromethyl)benzene-1,2-diamine was identified as a fragment hit binding to the surface cavity of the p53 Y220C mutant, with its binding mode solved by X-ray crystallography at 1.80 Å resolution [2]. The electron-withdrawing trifluoromethyl group and the hydrogen-bonding capacity of the ortho-diamine motif contribute to fragment stabilization within the cavity, providing a validated starting point for structure-guided optimization of p53-reactivating agents.

Polyimide Synthesis with Tailored Solubility and Thermal Properties

The lower melting point of the 3,4-isomer (56–58 °C) compared to the 3,5-isomer (87–89 °C) enables lower-temperature polycondensation with dianhydrides, reducing imidization temperatures and minimizing thermal degradation of sensitive comonomers . This is especially advantageous when incorporating thermally labile functional groups into polyimide backbones for gas separation membranes or low-dielectric-constant films.

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